![molecular formula C11H15NO2 B14294545 1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol CAS No. 113334-61-5](/img/structure/B14294545.png)
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its unique structure, which combines an indene backbone with functional groups that can participate in various chemical reactions. It is used in various scientific research applications, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indene with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol can be compared with similar compounds such as:
2-Aminoethanol: Similar in having both amino and hydroxyl groups but lacks the indene backbone.
Indene: Shares the indene backbone but lacks the functional groups.
N-Methyl diethanolamine: Contains similar functional groups but with different structural arrangement. The uniqueness of this compound lies in its combination of the indene backbone with both amino and hydroxyl groups, which provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113334-61-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C11H15NO2/c13-6-5-12-11-9-4-2-1-3-8(9)7-10(11)14/h1-4,10-14H,5-7H2 |
InChI-Schlüssel |
CKVBATAVAMRMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


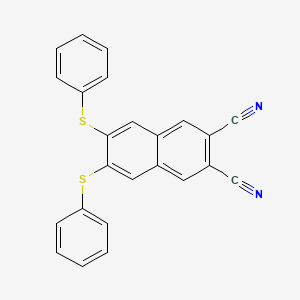
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
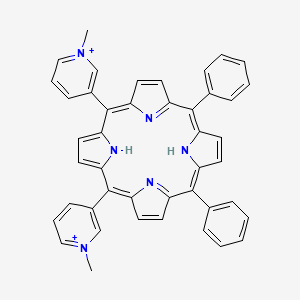
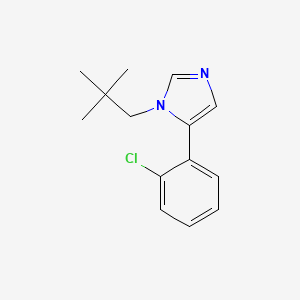
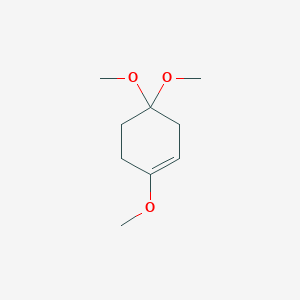
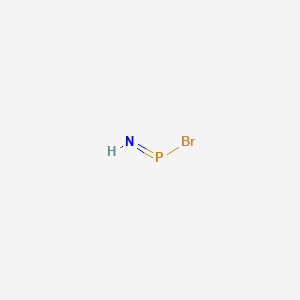
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
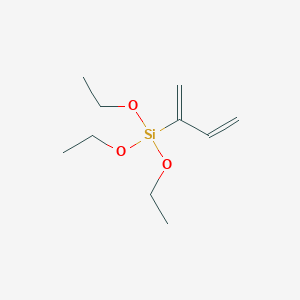
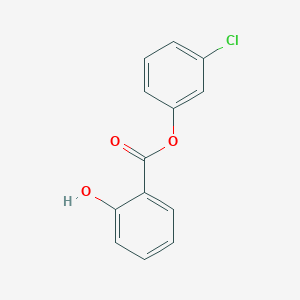
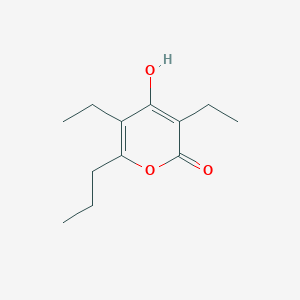
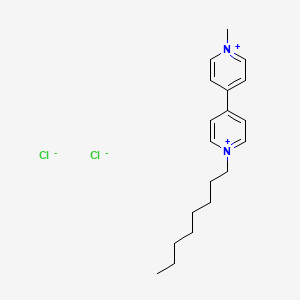
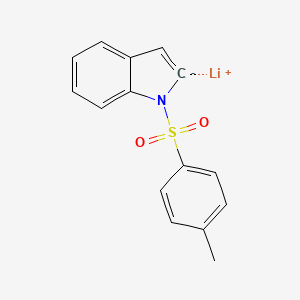

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
